Diethanolamine cetyl phosphate
CAS No.: 90388-14-0
Cat. No.: VC19384130
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90388-14-0 |
|---|---|
| Molecular Formula | C20H46NO6P |
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
| Standard InChI Key | GKKMCECQQIKAHA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Introduction
Chemical Identity and Classification
Diethanolamine cetyl phosphate (CAS No. 90388-14-0) is a phospholipid-derived surfactant with a well-defined chemical profile. Its molecular structure comprises a cetyl group (C16H33) linked to a phosphate moiety, neutralized by diethanolamine. This configuration confers amphiphilicity, critical for interfacial activity in emulsions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 90388-14-0 |
| Molecular Formula | C20H46NO6P |
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | Hexadecyl dihydrogen phosphate; 2-(2-hydroxyethylamino)ethanol |
| Appearance | White to off-white solid/creamy consistency |
| Solubility | Dispersible in water and oils |
The compound’s synthesis involves esterification of cetyl alcohol with phosphoric acid, followed by diethanolamine neutralization, yielding a stoichiometric salt. Its classification as a surfactant (HLB ~12–14) positions it within the anionic/nonionic hybrid category, enabling compatibility with diverse formulations.
Synthesis and Manufacturing Processes
Industrial production of diethanolamine cetyl phosphate follows a two-step reaction sequence:
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Esterification: Cetyl alcohol reacts with phosphoric acid under controlled temperatures (80–100°C) to form cetyl phosphate.
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Neutralization: Cetyl phosphate is neutralized with diethanolamine (molar ratio 1:1) at 50–60°C to yield the final product.
Table 2: Industrial Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 80–100°C (Step 1); 50–60°C (Step 2) |
| Catalyst | None required |
| Yield | 85–92% |
| Purity | ≥95% (post-purification) |
Purification involves vacuum distillation to remove unreacted cetyl alcohol and diethanolamine, ensuring compliance with cosmetic-grade standards. Scalability is achieved via continuous stirred-tank reactors (CSTRs), though batch processing remains prevalent for small-scale production.
Molecular Structure and Physicochemical Properties
The compound’s amphiphilicity arises from its distinct structural regions:
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Hydrophobic Tail: Cetyl chain (C16H33) interacts with nonpolar substances.
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Hydrophilic Head: Phosphate-diethanolamine group engages with aqueous phases.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 45–55°C |
| Density | 1.05–1.10 g/cm³ |
| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (aqueous) |
| pH Stability | 4.0–8.5 |
Spectroscopic analyses (FT-IR, NMR) confirm ester and phosphate linkages, while X-ray diffraction reveals lamellar packing in crystalline states. The compound’s emulsification efficacy is pH-dependent, peaking near neutral conditions due to optimal ionization of the phosphate group.
Functional Mechanisms and Industrial Applications
Diethanolamine cetyl phosphate stabilizes oil-in-water emulsions by reducing interfacial tension (≤25 mN/m). Its mechanism involves:
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Adsorption at oil-water interfaces.
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Formation of steric and electrostatic barriers against droplet coalescence.
Table 4: Applications by Industry
| Industry | Use Case |
|---|---|
| Cosmetics | Creams, lotions, sunscreens (5–10% w/w) |
| Pharmaceuticals | Topical ointments, transdermal patches |
| Industrial Lubricants | Emulsifiable oils, cutting fluids |
In sunscreens, the compound enhances SPF efficacy by homogenizing titanium dioxide dispersion, reducing whitening effects. Recent advances include nanoemulsion drug delivery systems, where it improves bioavailability of hydrophobic APIs (e.g., paclitaxel).
| Agency | Recommendation |
|---|---|
| U.S. FDA | ≤5% in leave-on products |
| European SCCS | Avoid with nitrosating agents |
| California Prop 65 | Carcinogen warning required |
Formulators must adhere to Good Manufacturing Practices (GMP) to limit diethanolamine residues (<1 ppm) and contaminants . Alternatives like cetearyl glucoside are recommended for sensitive applications.
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